2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-phenylacetamide
Description
Historical Context of 1,8-Naphthyridine Derivatives in Medicinal Chemistry
The 1,8-naphthyridine scaffold has been a cornerstone of antimicrobial drug development since the mid-20th century. Early derivatives like nalidixic acid, discovered in 1962, laid the foundation for quinolone antibiotics by targeting bacterial DNA gyrase. These compounds demonstrated that the planar, electron-deficient 1,8-naphthyridine core could intercalate into DNA-enzyme complexes, disrupting replication. Subsequent modifications, such as fluorination at position C-6 in fluoroquinolones (e.g., enoxacin and trovafloxacin), enhanced potency and broad-spectrum activity against Gram-positive and Gram-negative pathogens.
The evolution from simple naphthyridines to polyfunctional derivatives accelerated in the 21st century. Researchers began appending diverse substituents (e.g., sulfonamides, acetylated amines, and aryl ketones) to modulate pharmacokinetics and target selectivity. For instance, 7-acetamido-1,8-naphthyridin-4(1H)-one demonstrated synergistic effects with fluoroquinolones against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa, reducing antibiotic MIC values by 4–8-fold. These developments underscored the scaffold’s adaptability in addressing antimicrobial resistance.
Structural Significance of Polyfunctional Naphthyridine Scaffolds
The 1,8-naphthyridine framework provides a unique platform for introducing multiple functional groups that influence electronic distribution, solubility, and target binding. Key structural features include:
The acetamide at N-1 facilitates hydrogen bonding with bacterial topoisomerase IV, while the 4-methylbenzoyl group at C-3 enhances membrane permeability through hydrophobic interactions. The methyl group at C-7 fine-tunes electron-withdrawing effects, which can alter binding affinity to microbial enzymes. Additionally, the ketone at C-4 enables tautomerization, forming a conjugated system that stabilizes interactions with magnesium ions in DNA gyrase.
Recent synthetic innovations, such as the Niementowski reaction, have enabled efficient production of benzo[b]naphthyridine derivatives with yields exceeding 90%. Microwave-assisted cyclization and transition-metal-catalyzed cross-coupling further diversify substitution patterns, allowing precise control over electronic and steric properties.
Role of Acetamide Substituents in Bioactive Molecule Design
Acetamide groups are pivotal in optimizing the pharmacokinetic and pharmacodynamic profiles of 1,8-naphthyridine derivatives. Key roles include:
- Hydrogen Bond Donor/Acceptor Capacity : The amide NH and carbonyl oxygen form critical hydrogen bonds with enzyme active sites. For example, in 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, the acetamide mediates interactions with bacterial sulfonamide-binding proteins, reducing MIC values of lomefloxacin against Escherichia coli by 80%.
- Conformational Restriction : The planar acetamide group restricts rotational freedom, preorganizing the molecule for target binding. This effect is evident in 2-(1,8-naphthyridin-2-yl)phenol derivatives, where acetamide substituents enhance STAT1 transcription activity by stabilizing protein-ligand complexes.
- Solubility Modulation : While the 1,8-naphthyridine core is hydrophobic, polar acetamide groups improve aqueous solubility. Derivatives like 7-acetamido-1,8-naphthyridin-4(1H)-one achieve solubility up to 100 mM in dimethyl sulfoxide, facilitating in vitro testing.
The N-phenylacetamide moiety in the target compound likely synergizes with the 4-methylbenzoyl group to balance lipophilicity and polarity, ensuring efficient cellular uptake and target engagement. This design principle mirrors strategies used in kinase inhibitors, where acetamides improve both potency and selectivity.
Properties
IUPAC Name |
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-16-8-11-18(12-9-16)23(30)21-14-28(15-22(29)27-19-6-4-3-5-7-19)25-20(24(21)31)13-10-17(2)26-25/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQBMGHAMDPUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: This step often involves a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the phenylacetamide moiety: This can be done through an amide coupling reaction using N-phenylacetamide and suitable coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: This can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Anticancer Activity
- Studies have shown that derivatives of naphthyridinones, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary studies suggest that it may inhibit bacterial growth and exhibit antifungal properties, making it a candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects
- There is evidence suggesting that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
Synthesis and Derivatives
The synthesis of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. The synthetic routes often include:
- Formation of the naphthyridinone core.
- Introduction of the methylbenzoyl and phenylacetamide groups through acylation reactions.
- Optimization of reaction conditions to improve yield and purity .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of naphthyridinone derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, demonstrating significant potential as anticancer agents .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against strains of Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-(4-methylbenzoyl) group distinguishes the target compound from other 1,8-naphthyridines:
Key Insight : The benzoyl group in the target compound balances lipophilicity and electronic effects, unlike polar carboxylic acids (e.g., ) or sterically hindered carboxamides (e.g., ).
N-Phenylacetamide Modifications
The N-phenylacetamide group is shared with other derivatives but varies in para-substituents:
Key Insight: The absence of strong electron-withdrawing groups (e.g., -NO2 or -CF3) in the target compound may reduce metabolic instability compared to nitrophenyl derivatives .
Position 7 Substituents
The 7-methyl group contrasts with halogenated analogues:
Key Insight : Methyl substitution avoids halogen-associated toxicity risks but may limit target engagement via halogen-bonding mechanisms.
Physicochemical Data Comparison
Key Insight : The target compound’s benzoyl group contributes to higher lipophilicity than triazole derivatives but lower than chlorophenyl analogues .
Biological Activity
The compound 2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-phenylacetamide , with the CAS number 894906-83-3 , belongs to a class of naphthyridine derivatives that have garnered attention for their potential biological activities. This article aims to present a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C26H23N3O3
- Molecular Weight : 425.48 g/mol
- SMILES Notation : Cc1ccc(cc1)NC(=O)Cn1cc(C(=O)c2ccc(cc2)C)c(=O)c2c1nc(C)cc2
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. cloacae | 0.004 | 0.008 |
| E. coli | 0.015 | 0.030 |
| Staphylococcus aureus | 0.008 | 0.015 |
| Bacillus cereus | 0.015 | 0.030 |
Antifungal Activity
The compound has also been evaluated for its antifungal activity. It has shown promising results against several fungal strains with MIC values comparable to established antifungal agents.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.030 |
Anticancer Activity
In vitro studies indicate that naphthyridine derivatives may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways and the induction of apoptosis in cancer cells.
Case Studies
One notable study focused on the synthesis and biological evaluation of naphthyridine derivatives, including our compound of interest. The research highlighted that these derivatives could inhibit the growth of cancer cells significantly more than standard chemotherapeutics .
Another study investigated the structure–activity relationship (SAR) of related compounds, revealing that modifications on the naphthyridine core could enhance biological activity, particularly against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1,8-naphthyridine derivatives like this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s core 1,8-naphthyridine scaffold can be synthesized via 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous acetamide derivatives . Key steps include:
- Solvent selection : Use tert-butanol/water (3:1) for improved regioselectivity .
- Catalyst optimization : 10 mol% Cu(OAc)₂ enhances reaction efficiency .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 8:2) .
- Purification : Recrystallization in ethanol yields high-purity products .
Q. How can spectral contradictions (e.g., unexpected NMR/IR peaks) in this compound be systematically resolved?
- Methodological Answer :
- Repeat experiments : Confirm reproducibility under identical conditions.
- Complementary techniques : Use HRMS to resolve ambiguities in molecular weight (e.g., observed vs. calculated [M+H]⁺) .
- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .
- Crystallography : If available, X-ray diffraction provides definitive structural confirmation .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF are preferred for NMR studies due to high solubility .
- Avoid protic solvents : Ethanol/water mixtures may induce hydrolysis of the 4-oxo group .
- Stability testing : Conduct accelerated degradation studies under varying pH/temperature (e.g., 25–60°C, pH 2–12) to identify decomposition pathways .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and identify energetically favorable modifications (e.g., substituent effects on the 4-methylbenzoyl group) .
- Machine learning : Train models on existing bioactivity data (e.g., IC₅₀ values) to predict substituent combinations for target receptors .
- Feedback loops : Integrate experimental results (e.g., enzyme inhibition assays) with computational predictions to refine synthetic priorities .
Q. What strategies mitigate competing side reactions during functionalization of the 1,8-naphthyridine core?
- Methodological Answer :
- Protecting groups : Temporarily block the 4-oxo group with trimethylsilyl chloride to prevent undesired nucleophilic attacks .
- Temperature control : Maintain reactions at ≤80°C to avoid thermal decomposition of intermediates .
- Catalyst screening : Test Pd/Cu bimetallic systems for selective cross-coupling at the 7-methyl position .
Q. How can heterogeneous catalysis be applied to scale up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Supported catalysts : Immobilize Cu(OAc)₂ on mesoporous silica (e.g., SBA-15) for recyclable, high-surface-area catalysis .
- Flow chemistry : Implement continuous-flow reactors to enhance mass transfer and reduce reaction time .
- In situ monitoring : Use inline FTIR or Raman spectroscopy to dynamically adjust reactant feed rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Stepwise Protocol :
Verify computational parameters : Ensure DFT simulations use the correct functional (e.g., B3LYP/6-31G*) and solvent model .
Check for tautomerism : The 1,4-dihydro-4-oxo group may tautomerize, altering NMR chemical shifts .
Experimental replication : Repeat spectral analysis using standardized conditions (e.g., DMSO-d₆ for NMR) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
